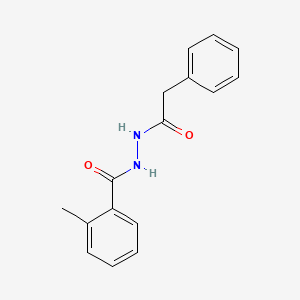
2-methyl-N'-(phenylacetyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N'-(phenylacetyl)benzohydrazide, also known as MPBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPBH is a hydrazone derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N'-(phenylacetyl)benzohydrazide is not fully understood. However, it is believed that 2-methyl-N'-(phenylacetyl)benzohydrazide exerts its biological activities through the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-methyl-N'-(phenylacetyl)benzohydrazide has been found to exhibit various biochemical and physiological effects. 2-methyl-N'-(phenylacetyl)benzohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been found to exhibit antifungal and antibacterial activities. In addition, 2-methyl-N'-(phenylacetyl)benzohydrazide has been studied for its potential use as an anticonvulsant and antidepressant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N'-(phenylacetyl)benzohydrazide in lab experiments is its potential applications in various fields. 2-methyl-N'-(phenylacetyl)benzohydrazide has been found to exhibit antitumor, antifungal, and antibacterial activities. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been studied for its potential use as an anticonvulsant and antidepressant. However, one of the limitations of using 2-methyl-N'-(phenylacetyl)benzohydrazide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-methyl-N'-(phenylacetyl)benzohydrazide.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N'-(phenylacetyl)benzohydrazide. One of the future directions is the development of new compounds that are derived from 2-methyl-N'-(phenylacetyl)benzohydrazide. These compounds may have potential applications in medicine. Another future direction is the study of the safety and efficacy of 2-methyl-N'-(phenylacetyl)benzohydrazide in clinical trials. Further studies are needed to determine the optimal dosage and administration of 2-methyl-N'-(phenylacetyl)benzohydrazide. Additionally, the mechanism of action of 2-methyl-N'-(phenylacetyl)benzohydrazide needs to be further elucidated to better understand its biological activities.
Métodos De Síntesis
The synthesis of 2-methyl-N'-(phenylacetyl)benzohydrazide involves a series of chemical reactions. The first step involves the reaction of 2-methylbenzohydrazide with acetic anhydride to form 2-methyl-N-acetylbenzohydrazide. The second step involves the reaction of 2-methyl-N-acetylbenzohydrazide with phenylacetic acid to form 2-methyl-N'-(phenylacetyl)benzohydrazide. The final product is obtained through purification and isolation of the compound.
Aplicaciones Científicas De Investigación
2-methyl-N'-(phenylacetyl)benzohydrazide has been used in various scientific research applications. One of the most significant applications of 2-methyl-N'-(phenylacetyl)benzohydrazide is in the field of medicine. 2-methyl-N'-(phenylacetyl)benzohydrazide has been found to exhibit antitumor, antifungal, and antibacterial activities. 2-methyl-N'-(phenylacetyl)benzohydrazide has also been studied for its potential use as an anticonvulsant and antidepressant. In addition, 2-methyl-N'-(phenylacetyl)benzohydrazide has been used in the synthesis of other compounds that have potential applications in medicine.
Propiedades
IUPAC Name |
2-methyl-N'-(2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-5-6-10-14(12)16(20)18-17-15(19)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFYEUYTDSCHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)
![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)



![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)